D-Glucuronic acid,methyl ester,2,3,4-tribenzoate

Description

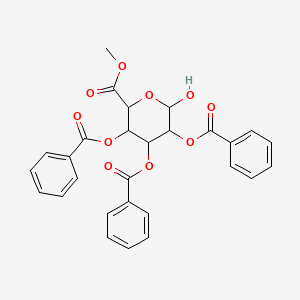

D-Glucuronic acid, methyl ester, 2,3,4-tribenzoate (CAS: 50767-71-0) is a chemically modified derivative of D-glucuronic acid, a critical component of proteoglycans and secondary metabolites. This compound is characterized by the esterification of the hydroxyl groups at positions 2, 3, and 4 with benzoate moieties and a methyl ester at the carboxyl group (C6) . Its molecular formula is C₂₈H₂₄O₁₀, with a molecular weight of 520.49 g/mol (calculated from the formula). The benzoate groups enhance steric bulk and hydrophobicity, making it valuable in synthetic chemistry for protecting reactive hydroxyl groups during glycosylation or oxidation reactions .

Properties

IUPAC Name |

methyl 3,4,5-tribenzoyloxy-6-hydroxyoxane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O10/c1-34-27(32)22-20(35-24(29)17-11-5-2-6-12-17)21(36-25(30)18-13-7-3-8-14-18)23(28(33)38-22)37-26(31)19-15-9-4-10-16-19/h2-16,20-23,28,33H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJKDUIQLRJYBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(C(C(C(O1)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of D-Glucuronic acid, methyl ester, 2,3,4-tribenzoate typically involves the esterification of D-Glucuronic acid with methyl alcohol, followed by benzoylation at the 2, 3, and 4 positions . The reaction conditions often require the use of solvents such as chloroform, dichloromethane, or ethyl acetate . The process is sensitive to both acid and temperature, necessitating careful control of reaction conditions .

Industrial Production Methods: : While specific industrial production methods are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of large-scale reactors and precise control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: : D-Glucuronic acid, methyl ester, 2,3,4-tribenzoate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace the benzoyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted glucuronic acid derivatives.

Scientific Research Applications

Applications in Organic Synthesis

- Intermediate in Synthesis :

- Prodrug Development :

- Glycosylation Reactions :

Biochemical Applications

- Antibody-Directed Enzyme Prodrug Therapy :

- Role in Drug Metabolism :

Case Study 1: Synthesis of Glycosylthio Heterocycles

A study investigated the use of D-glucuronic acid methyl ester derivatives to assess the role of glycosylthio heterocycles in carbohydrate chemistry. The research highlighted how these derivatives could be synthesized efficiently and their potential biological activities .

Case Study 2: Cancer Prodrug Monotherapy

Research on water-soluble camptothecin glucuronide derivatives indicated that D-glucuronic acid methyl ester plays a crucial role in enhancing the efficacy of cancer treatments through improved pharmacokinetics and targeted delivery mechanisms .

Mechanism of Action

The mechanism of action of D-Glucuronic acid, methyl ester, 2,3,4-tribenzoate involves its interaction with specific molecular targets and pathways. The compound is known to undergo enzymatic hydrolysis, releasing glucuronic acid, which can then participate in various biochemical reactions . These reactions often involve the conjugation of glucuronic acid with other molecules, facilitating their excretion from the body .

Comparison with Similar Compounds

Methyl D-Glucuronate (Unsubstituted)

- Structure : Methyl ester at C6; free hydroxyl groups at C2, C3, and C3.

- Molecular Formula : C₇H₁₂O₇ (CAS: 6556-12-3) .

- Applications : Used as a precursor in drug synthesis to improve bioavailability and stability. Lacks protective groups, making it reactive but less stable under acidic/basic conditions .

- Key Difference : Absence of benzoate/acetyl groups limits its utility in multi-step syntheses requiring regioselective protection.

2,3,4-Tri-O-acetyl-D-glucuronic Acid Methyl Ester

- Structure : Acetyl esters at C2, C3, C4; methyl ester at C4.

- Molecular Formula : C₁₅H₂₀O₁₀ (e.g., CAS: 1041134-15-9) .

- Applications : Intermediate in synthesizing glycosides and glycoconjugates. Acetyl groups are easily removed under mild basic conditions (e.g., Zemplén deacetylation), facilitating downstream modifications .

- Key Difference : Acetyl esters offer lower steric hindrance than benzoates, enabling faster reaction kinetics but reduced stability in prolonged reactions .

2,3,4-Tri-O-isobutyryl-D-glucuronic Acid Methyl Ester

- Structure : Isobutyryl esters at C2, C3, C4; methyl ester at C6.

- Molecular Formula : C₁₉H₂₈O₁₀ (Synthose Catalogue: TG675) .

- Applications : Used in polymer science for creating hydrophobic coatings. Isobutyryl groups provide intermediate steric bulk between acetyl and benzoyl, balancing reactivity and stability.

- Key Difference : Isobutyryl esters are less electron-withdrawing than benzoates, altering electronic effects in glycosylation reactions .

α-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Tribenzoate 1-Methanesulfonate

- Structure : Tribenzoate at C2,3,4; methanesulfonate at C1; methyl ester at C6.

- Molecular Formula : C₂₉H₂₆O₁₂S (CAS: 503599-28-8) .

- Applications: Acts as a glycosyl donor in stereoselective glycosylations. The methanesulfonate group enhances leaving-group ability, improving glycosylation efficiency .

- Key Difference : Methanesulfonate introduces sulfonic acid functionality, enabling unique reactivity in nucleophilic substitutions .

Comparative Data Table

Research Findings and Functional Insights

- Reactivity in Glycosylation: The tribenzoate derivative exhibits slower reaction kinetics than acetylated analogs due to steric hindrance but achieves higher regioselectivity in glycosyl donor applications .

- Pharmacological Utility : Benzoate esters prolong metabolic half-life compared to acetylated versions, as evidenced by their use in prodrug designs (e.g., daidzein glucuronide derivatives) .

- Synthetic Efficiency : Oxidation of methyl ester glucuronates (e.g., to ketoglucuronides) proceeds in 82% yield when C5 is esterified, but benzoate groups at C2,3,4 may require optimized catalysts to avoid side reactions .

Biological Activity

D-Glucuronic acid methyl ester, 2,3,4-tribenzoate (also known as D-glucuronic acid methyl ester tribenzoate) is a compound of interest in glycobiology and medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including its synthesis, applications, and case studies.

Chemical Structure and Synthesis

D-Glucuronic acid is a naturally occurring sugar acid derived from glucose and plays a crucial role in various biological processes. The methyl ester form can enhance its solubility and bioavailability. The tribenzoate derivative is synthesized through the esterification of D-glucuronic acid methyl ester with benzoic acid derivatives.

Synthesis Overview

The synthesis pathway typically involves:

- Protection of hydroxyl groups on D-glucuronic acid to prevent undesired reactions.

- Esterification with benzoic acid derivatives using coupling agents such as DCC (dicyclohexylcarbodiimide) or via acyl chloride methods.

- Deprotection to yield the final product.

Biological Activities

D-Glucuronic acid methyl ester, 2,3,4-tribenzoate exhibits several biological activities that are noteworthy:

- Antioxidant Activity : Research indicates that glucuronic acid derivatives possess significant antioxidant properties, which can help mitigate oxidative stress in cells.

- Antimicrobial Properties : Compounds within the benzoate family have shown efficacy against various bacterial strains. Studies demonstrate that derivatives can inhibit the growth of pathogenic bacteria by disrupting their cell membranes.

- Anti-inflammatory Effects : Glucuronides are known to modulate inflammatory responses. D-glucuronic acid derivatives can potentially inhibit pro-inflammatory cytokines and pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antioxidant | Reduces oxidative stress | , |

| Antimicrobial | Inhibits growth of pathogenic bacteria | , |

| Anti-inflammatory | Modulates inflammatory responses | , |

Case Studies

Several studies highlight the biological relevance of D-glucuronic acid methyl ester derivatives:

- Antimicrobial Study : A study conducted on various benzoate esters demonstrated that D-glucuronic acid methyl ester, 2,3,4-tribenzoate showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

- Antioxidant Evaluation : In vitro assays revealed that this compound effectively scavenged free radicals, showcasing its potential for therapeutic applications in oxidative stress-related diseases .

- Inflammation Modulation : Research involving murine macrophages indicated that the compound could suppress the production of TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation, highlighting its anti-inflammatory properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing D-glucuronic acid methyl ester 2,3,4-tribenzoate, and what key intermediates are involved?

- The compound is synthesized via sequential protection of hydroxyl groups. A common approach involves reacting D-glucuronic acid with benzoic anhydride or benzoyl chloride in the presence of a base (e.g., pyridine) to introduce benzoate groups at positions 2, 3, and 4, followed by methyl esterification at the carboxylic acid group. Critical intermediates include trichloroacetimidate derivatives, which act as glycosyl donors in subsequent glycosylation reactions . Purification typically employs column chromatography, though yields can vary (e.g., 38% in acetylation reactions) .

Q. How does the trichloroacetimidate moiety in this compound enhance glycosylation efficiency?

- The trichloroacetimidate group at the anomeric position serves as a highly reactive glycosyl donor. Activation under mild acidic conditions (e.g., using catalytic TMSOTf) generates an oxocarbenium ion intermediate, enabling stereoselective formation of β-linked glycosides. This method is favored for its compatibility with sensitive substrates and high reaction rates .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy (¹H, ¹³C, and DEPT) is essential for verifying regioselective benzoate substitution and anomeric configuration. Mass spectrometry (HRMS) confirms molecular weight, while HPLC (with UV detection at 254 nm) assesses purity. X-ray crystallography may resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of acetylated or benzoylated derivatives?

- Low yields (e.g., 38% in 2,3,4-tri-O-acetylated derivatives) often stem from competing side reactions or incomplete protection. Strategies include:

- Optimizing stoichiometry (e.g., using 2 equivalents of acylating agents).

- Employing microwave-assisted synthesis to accelerate reaction kinetics.

- Introducing transient protecting groups (e.g., silyl ethers) to improve regioselectivity .

Q. What experimental design considerations are vital for achieving stereoselective glycosylation using this compound?

- Solvent polarity : Less polar solvents (e.g., toluene) favor β-selectivity by stabilizing the oxocarbenium ion transition state.

- Catalyst choice : Lewis acids like BF₃·Et₂O enhance α-selectivity, whereas TMSOTf promotes β-linkages.

- Temperature : Lower temperatures (−20°C to 0°C) reduce epimerization risks .

Q. How do stability concerns impact storage and handling in synthetic workflows?

- The compound is sensitive to moisture and oxidizers. Store under inert gas (N₂/Ar) at 4°C in sealed, desiccated containers. Avoid prolonged exposure to light, as benzoate groups may undergo photodegradation. Conflicting stability data from SDS sheets (e.g., TCI America vs. Gold Biotechnology) suggest batch-specific variability; pre-use TLC or NMR verification is recommended .

Q. What methodologies resolve contradictions in reported bioactivity data for glucuronic acid derivatives?

- Discrepancies in biological activity (e.g., anti-inflammatory vs. inert results) may arise from impurities or aggregation. Solutions include:

- Rigorous purification (e.g., preparative HPLC).

- Conducting dose-response assays across multiple cell lines.

- Validating interactions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.